
2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium is a complex organic compound characterized by its unique structure consisting of multiple pyridinium rings.
準備方法
The synthesis of 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium typically involves multiple steps. One common method includes the use of palladium-copper-catalyzed Sonogashira Csp2–Csp cross-couplings to connect aromatic building blocks to acetylenic units . The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
化学反応の分析
2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s redox behavior is particularly notable, as it can be reduced through a one-electron process to form a radical cation and then further reduced to a neutral form . Common reagents used in these reactions include methyl iodide and anhydrous solvents .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and in the study of charge transfer complexes . In biology and medicine, its redox properties make it useful for various biochemical assays and as a potential therapeutic agent . Industrially, it is used in the development of materials with specific electronic properties .
作用機序
The mechanism of action of 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium involves its ability to undergo reversible redox reactions. This property allows it to act as an electron acceptor and form charge transfer complexes . The molecular targets and pathways involved in these processes are primarily related to its interaction with other electron-rich or electron-deficient species .
類似化合物との比較
Similar compounds to 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium include other viologens such as methyl viologen dichloride (paraquat) and 2,4,6-tris(4-pyridyl)pyridine . What sets this compound apart is its unique structure that allows for a wider range of synthetic variability and tunability of its characteristics .
特性
CAS番号 |
113919-77-0 |
|---|---|
分子式 |
C23H24N4+4 |
分子量 |
356.5 g/mol |
IUPAC名 |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C23H23N4/c1-25-10-4-18(5-11-25)21-16-22(19-6-12-26(2)13-7-19)24-23(17-21)20-8-14-27(3)15-9-20/h4-17H,1-3H3/q+3/p+1 |
InChIキー |
PKRWWGOEMNJGJV-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=[NH+]C(=C2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



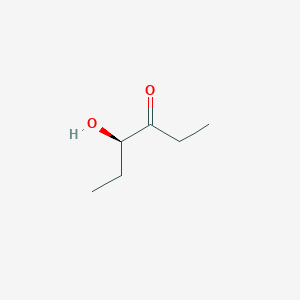
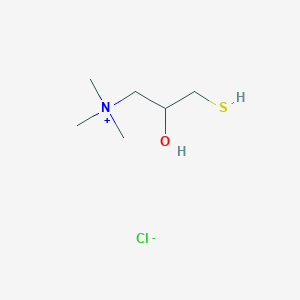
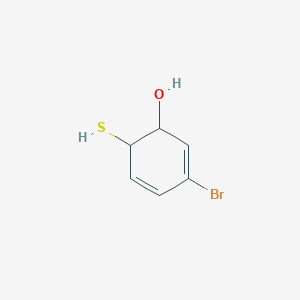
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
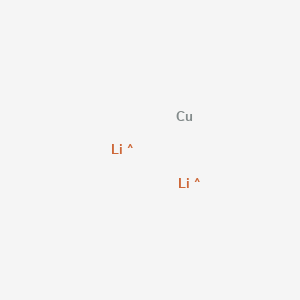
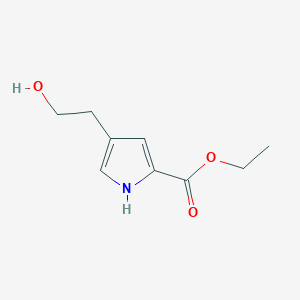

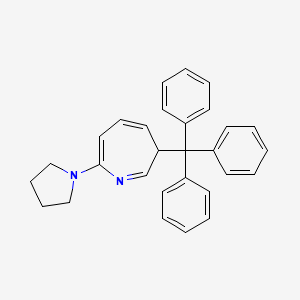
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
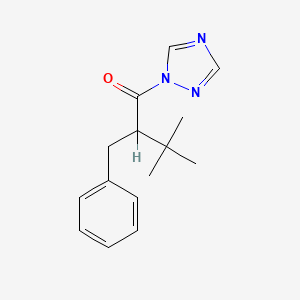
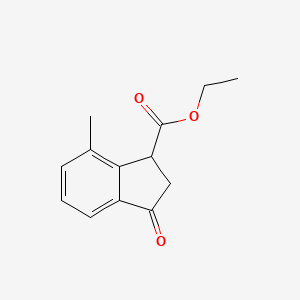
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
